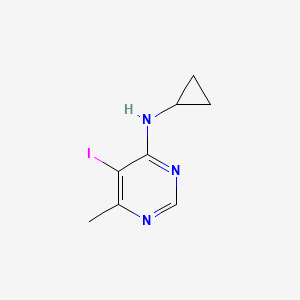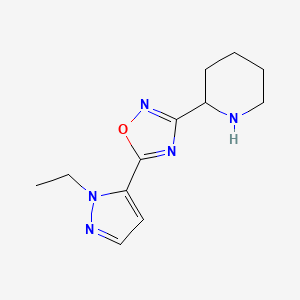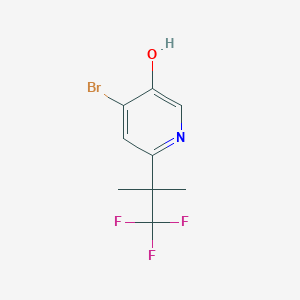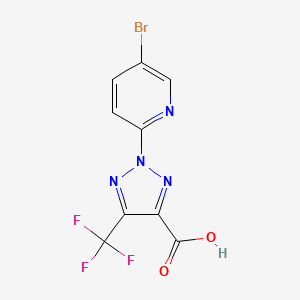
6-Bromo-1,2,3,4-tetrahydrophenazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1,2,3,4-tetrahydrophenazine is a brominated derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . The addition of a bromine atom to the phenazine structure can enhance its chemical reactivity and biological activity.
Méthodes De Préparation
The synthesis of 6-Bromo-1,2,3,4-tetrahydrophenazine typically involves the bromination of 1,2,3,4-tetrahydrophenazine. One common method includes the reaction of 1,2,3,4-tetrahydrophenazine with bromine in an organic solvent such as chloroform or carbon tetrachloride . The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Analyse Des Réactions Chimiques
6-Bromo-1,2,3,4-tetrahydrophenazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to the parent phenazine compound.
Substitution: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Bromo-1,2,3,4-tetrahydrophenazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Its antimicrobial properties make it a candidate for studying bacterial inhibition.
Medicine: Research is ongoing to explore its potential as an antitumor agent.
Industry: It can be used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-1,2,3,4-tetrahydrophenazine involves its interaction with cellular components. The bromine atom enhances its ability to form reactive intermediates that can interact with DNA, proteins, and other biomolecules. This interaction can lead to the inhibition of cellular processes, making it effective as an antimicrobial and antitumor agent .
Comparaison Avec Des Composés Similaires
6-Bromo-1,2,3,4-tetrahydrophenazine can be compared with other brominated phenazine derivatives, such as 6-Bromo-1,2,3,4-tetrahydro-1,10-phenanthroline . While both compounds share similar structural features, their reactivity and biological activities can differ due to the position of the bromine atom and the overall molecular framework.
Similar compounds include:
- 6-Bromo-1,2,3,4-tetrahydro-1,10-phenanthroline
- 6,11-Dihydro-benzo[2,3-b]phenazine-6,11-dione
These compounds highlight the versatility of brominated phenazines in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C12H11BrN2 |
|---|---|
Poids moléculaire |
263.13 g/mol |
Nom IUPAC |
6-bromo-1,2,3,4-tetrahydrophenazine |
InChI |
InChI=1S/C12H11BrN2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h3-4,7H,1-2,5-6H2 |
Clé InChI |
MORVCJXSUMZUOI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NC3=C(C=CC=C3Br)N=C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-(4-Aminopiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11787788.png)



![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11787822.png)

![(7AS)-6-Aminotetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B11787831.png)
